This compound falls under the category of heterocyclic compounds, specifically classified as an aromatic sulfonamide. It is derived from the combination of a morpholine ring with a pyrazole and a sulfonyl group, making it relevant for various chemical and pharmaceutical applications.
The synthesis of 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine typically involves multiple steps. A common synthetic route includes:
The synthesis often requires specific reagents such as:
The molecular formula for 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is . Its structure can be represented as follows:
The compound's IUPAC name reflects its structure, and it can be represented using various chemical notation systems such as InChI and SMILES:
InChI=1S/C13H14N2O2S/c1-10-5-4-9(6-11(10)15)12(16)17-13(14)7-8-18-12/h4-6,8,15H,7H2,1-3H3C1CCN(CC1)S(=O)(=O)c2cccc(c2)n1cncc14-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is primarily related to its interaction with biological targets. The pyrazole moiety is known to exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.
Research indicates that compounds containing pyrazole rings often act on specific receptors or enzymes in biological pathways, influencing processes such as cell signaling or inflammatory responses.
Key physical properties include:
Chemical properties involve:
4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, paving the way for further research and development in pharmaceutical sciences.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7